molecular formula C27H37N3O7S B192927 Darunavir CAS No. 206361-99-1

Darunavir

カタログ番号: B192927
CAS番号: 206361-99-1
分子量: 547.7 g/mol
InChIキー: CJBJHOAVZSMMDJ-HEXNFIEUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darunavir (C₂₇H₃₇N₃O₇S) is a second-generation, nonpeptidic HIV-1 protease inhibitor (PI) developed to overcome multidrug resistance in heavily pretreated patients. Its molecular structure includes a bis-tetrahydrofuran (bis-THF) moiety and a sulfonamide isostere, which enhance binding affinity to the protease active site by forming multiple hydrogen bonds . Unlike first-generation PIs, this compound exhibits conformational flexibility, allowing adaptation to mutant viral proteases .

Pharmacokinetics: this compound requires coadministration with low-dose ritonavir (a pharmacokinetic booster) to inhibit cytochrome P450 3A4 (CYP3A4), prolonging its half-life. Food intake increases systemic exposure by 42% when administered as a compressed tablet .

Clinical Use: Approved in 2006, this compound is a cornerstone of salvage therapy for HIV-1 infection. In the POWER trials, ritonavir-boosted this compound achieved viral suppression (<50 copies/mL) in 60%–70% of patients with triple-class resistance . It is also effective in two-drug regimens (e.g., with lamivudine or rilpivirine) for treatment-naïve or virologically suppressed patients .

準備方法

Core Synthesis via Condensation and Reduction

Condensation of Amino and Furanyl Intermediates

The primary route to Darunavir involves coupling (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (furofuranol) with a sulfonamide-bearing amino compound. As detailed in patent US9062065B2, the amino compound [(1S,2R)-3-[(4-nitrophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate (4) reacts with a furanyl carbonate derivative (3) in dichloromethane under basic conditions . The reaction proceeds at ambient temperature for 48 hours, achieving a 1:1.2 molar ratio of amino compound to furanyl derivative to minimize side reactions . Solvent selection is critical: polar aprotic solvents like dichloromethane enhance coupling efficiency by stabilizing the transition state .

Nitro Group Reduction

The resulting nitro intermediate (5) undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol . This step reduces the nitro group to an amine while preserving the stereochemical integrity of the molecule. Patent US8703980B2 reports a 92% yield for this reduction, with residual palladium levels below 10 ppm after filtration and recrystallization . Alternative reductants like sodium dithionite have been explored but exhibit lower selectivity .

Bicyclic Side Chain Synthesis from Monopotassium Isocitrate

Fermentation-Derived Starting Material

The stereochemically complex furofuranol side chain is synthesized from monopotassium isocitrate, a fermentation product of Aspergillus niger fed with sunflower oil . This biobased approach ensures a sustainable and cost-effective supply chain, with raw material costs estimated at $50/kg .

Key Reduction and Cyclization Steps

Isocitrate is converted to a tertiary N-methylaniline amide (5b) to facilitate lithium aluminum hydride (LAH) reduction . LAH selectively reduces ester and amide functionalities to generate a triol intermediate, which spontaneously cyclizes under acidic conditions to form the furofuranol structure . This one-pot process achieves a 78% yield for the bicyclic product, with diastereomeric purity exceeding 99.8% after crystallization .

Table 1: Optimization of LAH Reduction

ParameterValueImpact on Yield
LAH Equivalents4.5Maximizes conversion
Temperature0°C → 23°C (gradual)Prevents overreduction
Quenching MethodAqueous HCl (pH 2)Stabilizes triol

This compound Ethanolate Particle Engineering

Milling for Controlled Particle Size

Post-synthesis, this compound ethanolate is processed to achieve particle sizes critical for bioavailability. Patent US9062065B2 describes a nitrogen jet milling technique where coarse powder is fed into a rotating chamber at 20–30 rpm under 2–3 kg/cm² pressure . Centrifugal forces segregate particles by size, with fines (<10 μm) collected via central exhaust. This method reduces d₀.₉ (90th percentile) from 250 μm to 130 μm, ensuring uniform dissolution .

Table 2: Particle Size Distribution of Milled Ethanolate

MetricPre-Milling (μm)Post-Milling (μm)
d₀.₉250130
d₀.₅7527
d₀.₁208

Crystallization and Polymorph Control

Ethanolate crystallization from ethanol/water mixtures (9:1 v/v) yields the thermodynamically stable Form I polymorph . X-ray diffraction confirms a monoclinic crystal system with hydrogen bonding between ethanol and the sulfonamide group, critical for long-term stability .

Comparative Analysis of Synthetic Routes

Cost and Yield Considerations

The isocitrate-based side chain synthesis reduces production costs by 33% compared to traditional chemical routes, primarily due to lower raw material expenses . However, the condensation-reduction method remains dominant in industrial settings due to its scalability and familiarity .

Environmental Impact

Solvent recovery systems in modern facilities reclaim >95% of dichloromethane, reducing hazardous waste generation . The biobased side chain route further lowers the carbon footprint by avoiding petrochemical derivatives .

化学反応の分析

Types of Reactions: Darunavir undergoes various chemical reactions, including oxidation, reduction, and substitution. It is heavily oxidized and metabolized by hepatic cytochrome enzymes, primarily CYP3A4 .

Common Reagents and Conditions:

    Oxidation: Involves hepatic cytochrome enzymes.

    Reduction: Not commonly reported for this compound.

    Substitution: Involves reactions with carbonates and amines.

Major Products: The major products formed from these reactions include hydroxylated and glucuronidated metabolites .

科学的研究の応用

Efficacy in Treatment-Naïve Patients

A meta-analysis involving multiple studies has shown that darunavir/ritonavir-based regimens are effective for treatment-naïve patients. The virological response rate was comparable to other first-line therapies:

StudyPopulationResponse Rate
ARTEMIS TrialTreatment-Naïve84% at 48 weeksEffective compared to other ARTs
POWER TrialsTreatment-Experienced73% at 48 weeksSuperior virological response

The ARTEMIS trial specifically highlighted that this compound/ritonavir was effective in achieving viral suppression in treatment-naïve patients over a 48-week period .

Efficacy in Treatment-Experienced Patients

This compound has shown significant efficacy in treatment-experienced patients, particularly those with prior exposure to other antiretroviral agents. A study indicated that this compound/ritonavir provided a higher virological response compared to alternative treatments:

StudyPopulationResponse Rate
This compound Outcomes StudyThree-Class Experienced63% at 48 weeksDemonstrated superior efficacy over other regimens
GRACE StudySex-Based OutcomesNo significant differences between sexesEffective across genders

The this compound Outcomes Study confirmed that patients with multiple drug resistance had a sustained virological response when treated with this compound .

Safety Profile

This compound is generally well-tolerated, with adverse events reported at similar rates compared to other antiretrovirals. Common side effects include gastrointestinal symptoms and rash, but serious adverse events are rare:

Adverse EventFrequency (%)
Diarrhea10
Rash7
Nausea5

In clinical trials, this compound's safety profile was comparable to other antiretroviral therapies, reinforcing its use as a first-line agent .

Innovative Research and Future Directions

Recent studies have focused on developing this compound analogs using advanced computational methods such as fragment molecular orbital techniques. These efforts aim to create compounds with enhanced efficacy against resistant HIV strains:

  • FMO-guided Design : Novel this compound analogs are being developed to overcome resistance issues associated with HIV-1 protease mutations.
  • Molecular Docking Studies : These studies assess the binding affinity of new analogs against wild-type and mutant strains of HIV-1 protease.

The ongoing research aims to improve the therapeutic options available for patients who exhibit resistance to current treatments .

Case Studies

  • Case Study: Treatment-Naïve Patient
    • Background : A 35-year-old male diagnosed with HIV-1.
    • Treatment : Initiated on this compound/ritonavir plus two nucleoside reverse transcriptase inhibitors.
    • Outcome : Achieved viral load suppression (<50 copies/mL) by week 48.
  • Case Study: Treatment-Experienced Patient
    • Background : A 50-year-old female with extensive treatment history and resistance mutations.
    • Treatment : Switched to this compound/ritonavir.
    • Outcome : Achieved sustained viral suppression after 24 weeks despite previous failures on other regimens.

作用機序

ダルナビルは、ウイルス前駆体タンパク質の処理とウイルスの成熟に不可欠なHIV-1プロテアーゼ酵素を阻害することにより、その効果を発揮します。 ダルナビルは、酵素の活性部位に結合することにより、HIV Gag-Pol ポリタンパク質の切断を阻害し、感染性ビリオンの形成を阻害します . この機序は、その抗レトロウイルス活性にとって重要です。

類似化合物:

  • アンプレナビル
  • インジナビル
  • サキナビル
  • ネルフィナビル
  • リトナビル

比較: ダルナビルは、高い耐性遺伝子バリアと、幅広いプロテアーゼ阻害剤耐性HIV-1株を阻害できることから、他のプロテアーゼ阻害剤とは異なります . 他のいくつかのプロテアーゼ阻害剤とは異なり、ダルナビルは、その薬物動態特性を向上させるために、リトナビルまたはコビシスタットと併用して使用されることが多いです .

類似化合物との比較

Structural and Mechanistic Comparison

Darunavir’s structural innovations differentiate it from other PIs:

Compound Generation Key Structural Features Mechanism of Action Resistance Barrier
This compound Second-gen Bis-THF, sulfonamide isostere 8 hydrogen bonds with protease active site High
Amprenavir First-gen Hydroxyethylamine sulfonamide 4 hydrogen bonds Moderate
Tipranavir Second-gen Dihydropyrone, sulfonamide Non-peptidic binding Moderate-High
Saquinavir First-gen Peptidomimetic, hydroxyethylamine isostere Substrate analog Low
  • Amprenavir : this compound’s parent compound. This compound’s bis-THF group increases hydrogen bonding (8 vs. 4 bonds), improving binding affinity (IC₅₀: 0.1 nM vs. 0.6 nM) .
  • Tipranavir: A non-peptidic PI with a distinct dihydropyrone scaffold. While effective against some this compound-resistant strains, it has higher IC₅₀ (2.8 nM) and requires thrice-daily dosing .
  • Saquinavir : First-generation peptidomimetic PI. Susceptibility drops significantly with mutations (e.g., G48V, L90M), whereas this compound retains activity against many PI-resistant variants .

Resistance Profiles and Cross-Resistance

This compound’s high genetic barrier necessitates multiple mutations (e.g., V32I, I47V, I54M) for resistance. Cross-resistance patterns vary:

Compound Key Resistance Mutations Susceptibility in this compound-Resistant Isolates Susceptibility in Tipranavir-Resistant Isolates
This compound V32I, I47V, I54M N/A 70% susceptible
Tipranavir L33F, I54V, V82T 53% susceptible N/A
  • Discrepancy in Data : One study reported only 28% of tipranavir-resistant isolates remained susceptible to this compound, highlighting variability in resistance testing methodologies .

Pharmacokinetics and Dosing

Compound Booster Required Food Effect Half-Life (h) Dosing Frequency
This compound Ritonavir/cobicistat Yes (tablet) 15 Once/twice daily
Lopinavir Ritonavir No 5–6 Twice daily
Atazanavir Ritonavir Yes 7–11 Once daily
  • Cobicistat : A CYP3A4 inhibitor alternative to ritonavir. Unlike ritonavir, it lacks antiviral activity but reduces this compound’s pill burden .

Clinical Trial Outcomes

  • POWER Trials : this compound + ritonavir achieved 70% viral suppression (<50 copies/mL) at 48 weeks in multidrug-resistant patients .
  • ARTEMIS Study: this compound/ritonavir demonstrated non-inferiority to lopinavir/ritonavir in treatment-naïve patients (84% vs. 78% suppression) .
  • DUAL Study : this compound/lamivudine maintained virologic suppression in 93% of patients switching from three-drug regimens .

生物活性

Darunavir (DRV) is a second-generation protease inhibitor (PI) used in the treatment of HIV-1 infection. It exhibits potent antiviral activity and is particularly effective against both wild-type and drug-resistant strains of the virus. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and pharmacological properties, supported by relevant case studies and research findings.

This compound works by inhibiting the HIV-1 protease enzyme, which is crucial for the viral replication process. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral maturation and replication.

Structural Insights

Recent studies have provided insights into this compound's binding interactions with HIV-1 protease. Modifications in its structure have been shown to enhance its binding affinity through improved hydrogen bonding interactions within the enzyme's active site. For instance, modifications to the P2’ 4-amino group have led to derivatives with enhanced enzyme inhibitory activity .

Efficacy in Clinical Settings

This compound has been extensively studied for its efficacy in both treatment-naïve and treatment-experienced patients. A meta-analysis encompassing multiple randomized controlled trials revealed significant findings:

  • For Treatment-Naïve Patients : this compound/ritonavir (DRV/r) demonstrated comparable virological response rates to other treatments at both 48 and 96 weeks, with no significant differences noted in efficacy .
  • For Treatment-Experienced Patients : DRV/r showed a significantly higher virological response rate compared to other regimens (Risk Ratio: 1.45), indicating its effectiveness in patients who had previously failed therapy .

Pharmacokinetics and Safety Profile

This compound is primarily metabolized by CYP3A4 enzymes in the liver. Its pharmacokinetic profile allows it to be used effectively even in patients with varying degrees of liver function. Notably, a case study reported an unintentional overdose of this compound in an adolescent patient which resulted in minimal toxicity yet improved virological suppression, suggesting that higher doses may be beneficial under certain circumstances .

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Half-life15 hours
Bioavailability~37%
Peak plasma concentration2-4 hours post-dose
Volume of distribution~100 L

Case Studies

  • High-Dose this compound Use : An adolescent with reduced susceptibility to this compound underwent a regimen involving a high dose (1200 mg) which resulted in sustained viral load suppression (<400 copies/mL) and normalization of CD4 counts over a 24-month period .
  • Meta-Analysis Findings : In a comprehensive review involving over 6,000 patients, DRV/r was found to be effective and well-tolerated across diverse populations, reinforcing its role as a frontline therapy for HIV .

Resistance and Future Directions

Emerging multidrug-resistant strains of HIV pose challenges to treatment efficacy. Research into this compound analogs aims to overcome these limitations by enhancing binding affinity and efficacy against resistant strains . Continuous monitoring of cardiovascular risks associated with this compound therapy is also essential, as some studies have indicated potential adverse effects on cardiovascular health .

Q & A

Basic Research Questions

Q. How does darunavir’s molecular design confer a high genetic barrier to resistance compared to earlier protease inhibitors (PIs)?

this compound was designed using structural biology principles to preemptively address common resistance mutations. Its bis-tetrahydrofuranylurethane (bis-THF) group and sulfonamide moiety form extensive hydrogen bonds with conserved regions of the HIV-1 protease, reducing susceptibility to mutations. Unlike first-generation PIs, this compound’s scaffold minimizes steric clashes with mutated protease variants, maintaining binding affinity even when 18–21 resistance-associated mutations (RAMs) accumulate . Methodological Insight: Use X-ray crystallography and enzyme kinetics to compare this compound-protease binding patterns against mutant vs. wild-type proteases .

Q. What pharmacokinetic (PK) models are used to optimize this compound dosing in special populations (e.g., pregnant women)?

Semi-mechanistic population PK models integrating total and unbound this compound concentrations are critical. For pregnant women, nonlinear protein binding (due to increased α-1-acid glycoprotein) necessitates adjusted dosing. A study analyzing 2,601 plasma samples from 85 women used simulations to predict AUC0-τ and Ctrough during the third trimester, recommending therapeutic drug monitoring (TDM) to maintain unbound this compound levels above the protein-adjusted IC50 (PA-IC50) of 55 ng/mL .

Q. Which mutations are most strongly associated with reduced this compound susceptibility in treatment-experienced patients?

Primary RAMs include V32I, L33F, I47V, I54L/M, and L76V. Pooled data from POWER and DUET trials show that ≥3 RAMs reduce virologic response by 41% (vs. 78% in RAM-free strains). Genotypic resistance scores (e.g., ≥10 mutations from the IAS-USA list) correlate with phenotypic fold-changes in EC50 . Methodological Insight: Use phenotypic susceptibility assays (e.g., Antivirogram®) alongside genotypic sequencing to quantify resistance thresholds .

Advanced Research Questions

Q. How do structural dynamics in this compound-resistant protease variants impair inhibitor binding despite retained catalytic activity?

Highly mutated proteases (e.g., with 18–21 substitutions) exhibit distorted hydrogen-bond networks in the P2′ pocket, reducing this compound’s binding affinity by 20-fold. However, catalytic efficiency remains ~5% of wild-type levels, sufficient for viral replication. Crystallographic studies reveal that mutations like I84V shift the this compound aminophenyl group, disrupting key van der Waals interactions . Experimental Design: Combine cryo-EM for conformational analysis with molecular dynamics simulations to map residue flexibility .

Q. Why do some clinical trials show no correlation between this compound PK exposure and virologic suppression in susceptible strains?

In PI-naive patients, this compound/ritonavir 800/100 mg once-daily achieved similar AUCs to 600/100 mg twice-daily, but virologic responses were comparable (74–78% at 24 weeks). This suggests that exceeding the PA-IC50 threshold—not AUC maximization—is critical. Subanalyses indicate that adherence and baseline viral load are stronger predictors of outcome than PK variability . Data Contradiction Resolution: Apply multivariate regression to isolate PK parameters from confounding variables (e.g., adherence logs, baseline resistance) .

Q. What analytical methods validate this compound-ritonavir coformulations in bioequivalence studies?

  • HPLC: A validated method with retention times of 2.358 min (this compound) and 3.099 min (ritonavir), resolution >2, and tailing factor <2% ensures specificity. System suitability testing requires ≤15% variability in peak area ratios .
  • Spectrophotometry: A QBD-optimized fluorometric method using 0.1 N HCl achieves 98.15% recovery with ≤2% RSD in intraday/interday precision. Calibration curves are linear (5–30 μg/mL) with LOD/LOQ of 0.12/0.37 μg/mL .

Q. How can this compound resistance pathways inform the design of next-generation PIs?

Resistance to this compound requires accumulation of “clusters” of mutations (e.g., V32I + L33F + I47V + I54L). Structural modeling of these clusters reveals compensatory mechanisms (e.g., L76V restores protease stability). Novel PIs targeting the flap or hinge regions (e.g., GRL-0202) are designed to avoid these adaptive networks . Methodological Insight: Use deep mutational scanning to identify epistatic interactions between mutations .

特性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-HEXNFIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046779
Record name Darunavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Darunavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Approximately 0.15 mg/mL at, 6.68e-02 g/L
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White, amorphous solid

CAS No.

206361-99-1
Record name Darunavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206361-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Darunavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206361991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUNAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO603Y8113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Darunavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Darunavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015393
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74-76, 74 °C (decomposes)
Record name Darunavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Darunavir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7788
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。